NG-Monomethyl-D-arginine monoacetate
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Overview
Description
A competitive inhibitor of nitric oxide synthetase.
Scientific Research Applications
NG-Monomethyl-D-arginine Monoacetate in Biochemical Research
Inhibitory Effects on Iron Systems : L-NMMA, alongside L-NAME, exhibits inhibitory effects on cytochrome C reduction by ferrous iron in various systems. This suggests that L-NMMA might affect iron-containing systems intracellularly apart from inhibiting nitric oxide (NO) synthesis (Peterson et al., 1992).
Influence on Nitric Oxide Synthesis : L-NMMA is a known inhibitor of nitric oxide synthase (NOS), playing a crucial role in the study of NO synthesis in various biological contexts. For instance, it has been observed to modulate hypoxic pulmonary vasoconstriction, indicating its role in pulmonary artery function (Archer et al., 1989).
Interactions with Endothelium-Derived Relaxing Factor : L-NMMA is involved in studies exploring endothelium-derived relaxing factor (EDRF), where it inhibits the release of EDRF from endothelial cells and the formation of NO from L-arginine (Hecker et al., 1990).
NG-Monomethyl-D-arginine Monoacetate in Physiological Studies
Role in Vascular Reactivity : L-NMMA's ability to inhibit NO synthesis helps in understanding the control of basal and stimulated regional blood flow in humans, with potential implications for disease states characterized by abnormalities in vascular reactivity (Vallance et al., 1989).
Effect on Oxytocin Release : Studies have shown that NG-monomethyl-L-arginine monoacetate can enhance the release of oxytocin, particularly during dehydration, providing insights into the hormonal regulation mechanisms in mammals (Summy-Long et al., 1993).
NG-Monomethyl-D-arginine Monoacetate in Enzymatic Research
- Interactions with Dimethylarginine Dimethylaminohydrolase (DDAH) : L-NMMA is metabolized by DDAH, an enzyme present in various tissues, including red blood cells. This relationship is important for understanding the enzyme's role in diseases and the regulation of NOS activity (Kang et al., 2001).
properties
Product Name |
NG-Monomethyl-D-arginine monoacetate |
---|---|
Molecular Formula |
C9H20N4O4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1 |
InChI Key |
IKPNWIGTWUZCKM-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
sequence |
X |
synonyms |
Arginine, L-NG-Monomethyl D-NMMA L Monomethylarginine L NG Monomethyl Arginine L-Monomethylarginine L-NG-Monomethyl Arginine L-NMMA N(G)-Methylarginine N(G)-Monomethyl-D-Arginine N(G)-Monomethylarginine N(omega)-Monomethyl-L-Arginine NG Monomethyl L Arginine NG-Monomethyl-L-Arginine omega N Methylarginine omega-N-Methylarginine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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